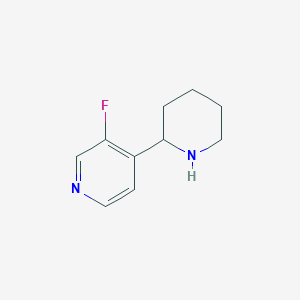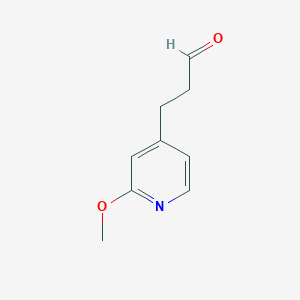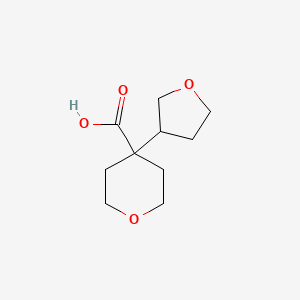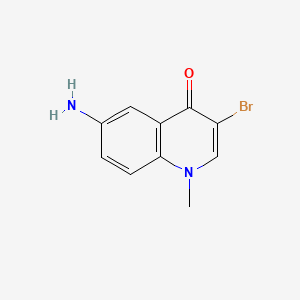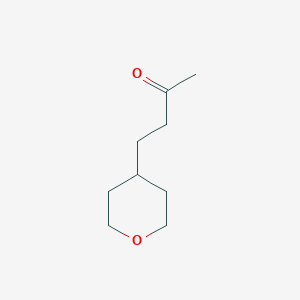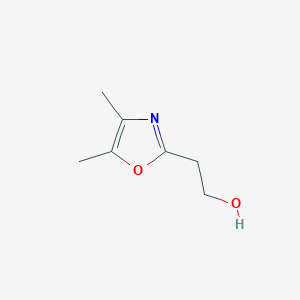
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with dimethyl oxalate under acidic conditions to form the oxazole ring. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete cyclization.
Another method involves the use of tosylmethyl isocyanide (TosMIC) in the presence of a base, such as sodium hydride, to form the oxazole ring. This reaction is usually performed in an organic solvent, such as dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the recovery and recycling of solvents and catalysts are important considerations to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups, such as halogens or alkyl groups, through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst, such as aluminum chloride, and are carried out in an organic solvent like dichloromethane.
Major Products
Oxidation: 2-(Dimethyl-1,3-oxazol-2-yl)acetaldehyde
Reduction: Saturated oxazole derivatives
Substitution: Various substituted oxazole derivatives, depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with active site residues, while the oxazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein and lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group. It is used in similar applications, such as medicinal chemistry and materials science.
2-(Dimethyl-1,3-oxazol-5-yl)ethan-1-ol: This compound has the hydroxyl group attached to a different position on the oxazole ring. It exhibits similar chemical reactivity and applications.
Uniqueness
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This unique structure allows for the formation of specific hydrogen bonds and other interactions that may not be possible with similar compounds.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(2)10-7(8-5)3-4-9/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HQPVJRJBSXIKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)



![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)

